molecular formula C21H26N2O3S B4559519 4-methyl-N-{2-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide

4-methyl-N-{2-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide

Cat. No.: B4559519
M. Wt: 386.5 g/mol
InChI Key: ZVXWROOZTJKNSM-UHFFFAOYSA-N
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Description

4-methyl-N-{2-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.16641387 g/mol and the complexity rating of the compound is 607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phospholipase A2 Inhibitors

Compounds structurally related to "4-methyl-N-{2-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide" have been synthesized and evaluated for their potential as membrane-bound phospholipase A2 inhibitors. These compounds, particularly those incorporating N-(phenylalkyl)piperidine derivatives, have shown significant potency in vitro and in reducing the size of myocardial infarction in animal models (Oinuma et al., 1991).

Carbonic Anhydrase Inhibitors

Another application involves the synthesis and evaluation of benzenesulfonamides as inhibitors of carbonic anhydrase (CA) isozymes, crucial for various physiological functions. These compounds have demonstrated significant inhibitory effects on human CA isozymes, with potential implications in treating conditions like glaucoma, epilepsy, and cancer (Gul et al., 2016), (Mishra et al., 2017).

Anticonvulsant Properties

Some benzenesulfonamide derivatives have been investigated for their anticonvulsant activity, displaying effective seizure protection in animal models. These findings suggest a potential for these compounds in developing treatments for neurological disorders (Mishra et al., 2017).

HIV-1 Infection Prevention

Research into methylbenzenesulfonamide derivatives has indicated their potential use as small molecular antagonists in preventing human HIV-1 infection, demonstrating the diverse therapeutic applications of these compounds (Cheng De-ju, 2015).

Properties

IUPAC Name

4-methyl-N-[2-methyl-3-(3-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-15-9-11-18(12-10-15)27(25,26)22-20-8-4-7-19(17(20)3)21(24)23-13-5-6-16(2)14-23/h4,7-12,16,22H,5-6,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXWROOZTJKNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=C(C(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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